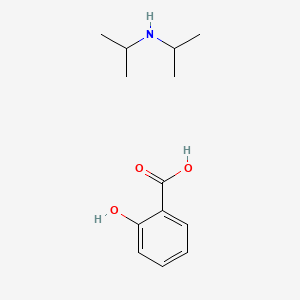
Diisopropylamine salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropylamine salicylate, also known as this compound, is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the primary synthetic routes for diisopropylamine salicylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of salicylic acid with diisopropylamine. Key factors include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods affect reaction efficiency and byproduct formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.
- Temperature control : Excessive heat can degrade salicylate esters, reducing yield . Methodological Tip: Optimize using response surface methodology (RSM) or D-optimal experimental design to balance variables like pH and molar ratios .
Q. Which analytical techniques are most robust for quantifying this compound in complex matrices?
- HPLC-UV : Effective for purity assessment, with C18 columns and mobile phases (e.g., methanol:water 70:30) resolving salicylate derivatives. Validate with spike-and-recovery tests (target recovery: 95–105%) .
- Spectrophotometry : Useful for rapid screening; salicylates absorb at 296–310 nm but require interference correction (e.g., using derivative spectroscopy) .
- LC-MS/MS : Critical for trace analysis in biological samples, leveraging MRM transitions (e.g., m/z 195→93 for salicylate) .
Q. How does the molecular structure of this compound influence its physicochemical stability?
The ester linkage and aromatic hydroxyl group govern stability:
- Hydrolysis susceptibility : The ester bond hydrolyzes under alkaline conditions (pH >8), forming salicylic acid and diisopropylamine.
- Photodegradation : The salicylate moiety absorbs UV light, necessitating light-protected storage . Experimental Design: Accelerated stability studies (40°C/75% RH) paired with Arrhenius modeling predict shelf-life .
Advanced Research Questions
Q. What metabolic pathways interact with this compound, and how can in vitro models elucidate its biotransformation?
- Hepatic metabolism : Cytochrome P450 isoforms (e.g., CYP2E1) may oxidize the diisopropylamine group. Use human liver microsomes + NADPH to identify metabolites .
- Microbial degradation : Soil/water microbiota (e.g., Pseudomonas spp.) metabolize salicylates via the nah operon. Study using synthetic microbial communities (SMCs) under varying substrate toxicity . Data Interpretation: Pair metagenomics (16S rRNA sequencing) with OPLS-DA to link microbial taxa to degradation efficiency .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Matrix effects : Plasma proteins or cellular debris alter compound bioavailability. Standardize assays using serum-free media or dialysis .
- Dose-response variability : Nonlinear kinetics at high concentrations (e.g., >1 mM) may mask true effects. Use Hill equation modeling to assess cooperativity . Case Study: Reanalyze conflicting datasets via meta-regression, adjusting for covariates like pH or incubation time .
Q. What computational tools predict the pharmacokinetic behavior of this compound?
- ADMET Prediction : Tools like SwissADME estimate LogP (2.1), solubility (-3.2 LogS), and BBB permeability. Validate with in vivo PK studies in rodent models .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to quantify binding affinity and residence time .
Q. Guidance for Experimental Reproducibility
- Synthesis : Report exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvent volume) .
- Bioassays : Include positive/negative controls (e.g., aspirin for anti-inflammatory comparisons) and pre-register protocols to reduce bias .
属性
CAS 编号 |
36364-50-8 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC 名称 |
2-hydroxybenzoic acid;N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H6O3.C6H15N/c8-6-4-2-1-3-5(6)7(9)10;1-5(2)7-6(3)4/h1-4,8H,(H,9,10);5-7H,1-4H3 |
InChI 键 |
OECDAHNURZSJPX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C.C1=CC=C(C(=C1)C(=O)O)O |
规范 SMILES |
CC(C)NC(C)C.C1=CC=C(C(=C1)C(=O)O)O |
Key on ui other cas no. |
36364-50-8 |
同义词 |
diisopropylamine salicylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















